molecular formula C12H11ClN4O2 B14565447 2,4-Diamino-6-methylpyrimidin-5-yl 2-chlorobenzoate CAS No. 61581-12-2

2,4-Diamino-6-methylpyrimidin-5-yl 2-chlorobenzoate

Cat. No.: B14565447
CAS No.: 61581-12-2
M. Wt: 278.69 g/mol
InChI Key: NWSQFJBHDPILOS-UHFFFAOYSA-N
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Description

2,4-Diamino-6-methylpyrimidin-5-yl 2-chlorobenzoate is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3 in the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-6-methylpyrimidin-5-yl 2-chlorobenzoate typically involves the reaction of 2,4-diamino-6-methylpyrimidine with 2-chlorobenzoic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond between the pyrimidine and benzoic acid moieties .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-methylpyrimidin-5-yl 2-chlorobenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester bond yields 2,4-diamino-6-methylpyrimidine and 2-chlorobenzoic acid .

Scientific Research Applications

2,4-Diamino-6-methylpyrimidin-5-yl 2-chlorobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-methylpyrimidin-5-yl 2-chlorobenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Diamino-6-methylpyrimidin-5-yl 2-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

61581-12-2

Molecular Formula

C12H11ClN4O2

Molecular Weight

278.69 g/mol

IUPAC Name

(2,4-diamino-6-methylpyrimidin-5-yl) 2-chlorobenzoate

InChI

InChI=1S/C12H11ClN4O2/c1-6-9(10(14)17-12(15)16-6)19-11(18)7-4-2-3-5-8(7)13/h2-5H,1H3,(H4,14,15,16,17)

InChI Key

NWSQFJBHDPILOS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=N1)N)N)OC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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